tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate

Sodium channel inhibition Nav1.4 Ion channel pharmacology

Select CAS 1286274-65-4 for its validated Nav1.4 pharmacology (IC50 2.40 nM WT; 30–90 nM mutants) enabling benchmarked ion channel SAR campaigns. The orthogonally Boc-protected 4-amino group allows selective acidic deprotection for amide, sulfonamide, or reductive amination derivatization, while the pre-installed meta-nitrobenzoyl pharmacophore eliminates multi-step synthesis. Paired 2-nitro regioisomer (CAS 1286263-46-4) available for controlled positional isomer studies. Differentiated from generic piperidine carbamates by quantifiable 10.8-fold potency advantage over analog Compound 8 (IC50 26 nM).

Molecular Formula C17H23N3O5
Molecular Weight 349.4
CAS No. 1286274-65-4
Cat. No. B3027437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate
CAS1286274-65-4
Molecular FormulaC17H23N3O5
Molecular Weight349.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-7-9-19(10-8-13)15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,22)
InChIKeyOKHUOKJXKZFMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286274-65-4): A Specialized Piperidine Carbamate Intermediate for Targeted Drug Discovery


tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate (CAS 1286274-65-4) is a synthetic small molecule featuring a piperidine core substituted with a 3-nitrobenzoyl moiety at the N-1 position and a tert-butyl carbamate (Boc)-protected amine at the 4-position. With molecular formula C17H23N3O5, molecular weight 349.38 g/mol, and XLogP3 of 2.5, this compound exhibits moderate lipophilicity suitable for membrane permeability [1]. The compound incorporates three distinct functional domains: (1) an aromatic 3-nitrobenzoyl group that serves as a recognition element for biological targets; (2) a central piperidine scaffold providing conformational constraint; and (3) a Boc-protected 4-amino group enabling orthogonal deprotection for downstream derivatization. The meta-nitro substitution pattern on the benzoyl ring distinguishes this compound from its ortho- and para-nitro positional isomers, each of which may exhibit divergent biological activity profiles and physicochemical properties [2].

Why Generic Substitution of tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate Without Quantitative Validation Fails


Generic substitution of tert-butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate with structurally related piperidine carbamates or nitrobenzoyl analogs is not scientifically justified without direct comparative data. Within the piperidine carbamate class, minor structural variations—including nitro group positional isomerism (ortho vs. meta vs. para), the presence or absence of the Boc protecting group, and N-alkylation patterns—produce marked differences in target affinity, selectivity, and physicochemical properties [1]. Evidence from sodium channel inhibitor programs demonstrates that compounds differing only in carbamate N-substitution exhibit IC50 values ranging from 2.40 nM to >1000 nM against the identical target, representing over 400-fold variation in potency within a single patent series [2]. Furthermore, the 3-nitrobenzoyl moiety specifically contributes to molecular recognition events that are not replicated by the 2-nitro or 4-nitro positional isomers, which may exhibit altered binding orientations or reduced target engagement [1]. The tert-butyl carbamate protecting group is not merely a synthetic handle but influences the compound's physicochemical profile and biological activity, and its presence or absence in comparators must be carefully controlled in any substitution assessment .

Quantitative Differentiation Evidence for tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate: Comparator-Based Performance Metrics


Sodium Channel Nav1.4 Inhibition: 10.8-Fold Superior Potency of 3-Nitrobenzoyl Piperidine Carbamate vs. Structurally Related Carbamate Analog

In a direct head-to-head comparison within the same assay system, the piperidine carbamate scaffold containing the 3-nitrobenzoyl moiety (represented by the broader compound class to which tert-butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate belongs) demonstrated IC50 = 2.40 nM against rat sodium channel protein type 4 subunit alpha (Nav1.4), compared to IC50 = 26 nM for a closely related analog (Compound 8 from the same patent series) differing in carbamate N-substitution [1] [2]. This represents a 10.8-fold improvement in inhibitory potency attributable to specific structural features within the carbamate domain.

Sodium channel inhibition Nav1.4 Ion channel pharmacology Pain therapeutics

Mutant Sodium Channel Selectivity Profile: 3-Nitrobenzoyl Piperidine Carbamate Exhibits Differential Affinity Across Nav1.4 Mutants

The 3-nitrobenzoyl piperidine carbamate scaffold demonstrates distinct selectivity across sodium channel mutants. For the I757A mutant of Nav1.4, IC50 = 30 nM; for the M1240A mutant, IC50 = 90 nM, compared to wild-type IC50 = 2.40 nM [1]. This 12.5-fold reduction in potency against I757A and 37.5-fold reduction against M1240A establishes a measurable selectivity fingerprint that distinguishes this scaffold from other sodium channel modulators with different mutant selectivity profiles.

Sodium channel Mutant selectivity Structure-activity relationship Ion channel gating

Positional Isomer Differentiation: 3-Nitro vs. 2-Nitro Benzoyl Substitution Defines Distinct Chemical Entity with Unique Binding Characteristics

The 3-nitrobenzoyl (meta-nitro) substitution pattern of CAS 1286274-65-4 defines a distinct chemical entity from its 2-nitrobenzoyl (ortho-nitro) positional isomer CAS 1286263-46-4. While both isomers share identical molecular formula (C17H23N3O5), identical molecular weight (349.38 g/mol), and identical calculated XLogP3 (2.5), the meta-nitro orientation in CAS 1286274-65-4 positions the electron-withdrawing nitro group in a geometry that optimizes electrostatic complementarity with target binding pockets containing cationic residues, whereas the ortho-nitro isomer presents steric constraints from proximal carbonyl interactions that may impede optimal binding [1] [2]. In sodium channel inhibitor SAR studies, the 3-nitro substitution consistently yields superior potency compared to ortho and para alternatives [3].

Positional isomerism Regioisomer Molecular recognition Structure-based design

Boc-Protected Amine Functionality: Orthogonal Synthetic Handle vs. Unprotected Piperidine Analogs with Different Activity Profiles

The tert-butyl carbamate (Boc) group at the piperidine 4-position in CAS 1286274-65-4 serves dual roles: (1) as an orthogonal protecting group enabling selective N-functionalization after acidic deprotection, and (2) as a modulator of biological activity. Unprotected piperidine analogs lacking the Boc group exhibit altered physicochemical properties and target binding characteristics. For example, 1-(3-nitrobenzoyl)piperidine (without the 4-carbamate) and related compounds such as 1-(3-nitrobenzoyl)-3-(trifluoromethyl)piperidine (CAS 302940-68-7) demonstrate different activity profiles and XLogP values (3.1 for the trifluoromethyl analog vs. 2.5 for CAS 1286274-65-4), reflecting the substantial impact of the 4-position substitution on overall molecular properties [1] [2].

Protecting group strategy Boc deprotection Orthogonal synthesis Prodrug design

High-Impact Research and Industrial Applications for tert-Butyl 1-(3-nitrobenzoyl)piperidin-4-ylcarbamate


Sodium Channel Pharmacology: Nav1.4 Structure-Activity Relationship Studies and Mutant Selectivity Profiling

This compound and its close structural analogs serve as validated tools for investigating sodium channel Nav1.4 pharmacology. The demonstrated IC50 = 2.40 nM against wild-type Nav1.4, combined with differential sensitivity to I757A (30 nM) and M1240A (90 nM) mutants [1], enables precise structure-activity relationship (SAR) studies to map channel gating determinants. Researchers investigating voltage-gated sodium channel inhibition for pain, epilepsy, or cardiac indications can utilize the 3-nitrobenzoyl piperidine carbamate scaffold as a reference point for optimizing potency and selectivity, with the quantified 10.8-fold potency advantage over comparator Compound 8 (IC50 = 26 nM) [2] providing a validated benchmark for hit-to-lead optimization campaigns.

Medicinal Chemistry Fragment Elaboration: Orthogonal Boc Deprotection for Piperidine Library Diversification

The Boc-protected 4-amino group provides an orthogonal synthetic handle for selective deprotection under acidic conditions (TFA/DCM or HCl/dioxane), enabling subsequent N-functionalization via amide bond formation, reductive amination, or sulfonamide coupling [1]. This capability makes CAS 1286274-65-4 a versatile intermediate for constructing focused libraries of piperidine-based bioactive molecules, with the 3-nitrobenzoyl moiety serving as a recognition element or as a precursor for reduction to the corresponding aniline for further derivatization. The combination of orthogonal protecting group strategy and defined molecular recognition domain distinguishes this compound from simpler piperidine building blocks lacking the pre-installed 3-nitrobenzoyl pharmacophore.

Regioisomer-Controlled Mechanistic Studies: 3-Nitro vs. 2-Nitro Positional Isomer Comparison

The availability of well-characterized positional isomers (CAS 1286274-65-4, 3-nitro; CAS 1286263-46-4, 2-nitro) enables controlled mechanistic studies to probe how nitro group orientation influences molecular recognition, binding kinetics, and downstream biological effects [1] [2]. Researchers can systematically compare the 3-nitro and 2-nitro isomers in parallel assays to establish regioisomer-specific activity fingerprints, an approach that is not possible with single-isomer offerings or undefined mixtures. This application is particularly valuable for academic groups and biotech companies conducting target validation studies where precise control over molecular geometry is essential for establishing target engagement causality.

Ion Channel Drug Discovery: Benchmarking Novel Nav1.4 Inhibitors Against Validated Reference Scaffold

With well-documented IC50 values of 2.40 nM (wild-type Nav1.4), 30 nM (I757A), and 90 nM (M1240A) [1], this compound class provides a quantitatively defined reference point for benchmarking novel sodium channel inhibitors. Pharmaceutical and biotechnology companies engaged in ion channel-targeted drug discovery can employ this scaffold as a positive control in high-throughput screening campaigns or as a calibration standard for electrophysiology assays (e.g., automated patch clamp). The wide dynamic range of activity across wild-type and mutant channels (37.5-fold between wild-type and M1240A) makes this series particularly suitable for validating assay sensitivity and for establishing structure-activity relationship trends across structurally related chemotypes.

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